N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
Overview
Description
“N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C13H25ClN2O. It is a derivative of piperidine , which is an important synthetic fragment for designing drugs .
Synthesis Analysis
While specific synthesis methods for “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” were not found, piperidine derivatives in general can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” consists of 13 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. The exact molecular structure can be found in chemical databases .Physical And Chemical Properties Analysis
The molecular weight of “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride” is 260.8 g/mol. More specific physical and chemical properties were not found in the available literature.Scientific Research Applications
Receptor Imaging in the Thorax
- PET-imaging of receptors in the sympathetic and parasympathetic systems of heart and lung is an area where this compound has been explored. For alpha-adrenoceptor imaging, a related compound, [11C]GB67, has shown potential for application in patients. For beta-adrenergic and muscarinic systems, potent PET radioligands have been prepared and evaluated in patients, allowing for quantitative measurement of receptor densities (Elsinga, van Waarde, & Vaalburg, 2004).
Hydrolysis-Mediated Clearance in Pharmacokinetics
- The compound has been studied in the context of developing new anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. It has been observed that this compound undergoes specific enzymatic hydrolysis in plasma, influencing its pharmacokinetics. This insight is crucial for developing more effective cancer therapies (Teffera et al., 2013).
Antimicrobial Activity
- Some derivatives of this compound have been synthesized and tested for antimicrobial activity. The research in this area aims to develop new, effective antimicrobial agents for various applications (Gein et al., 2007).
Future Directions
Piperidines, including “N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
N-cyclohexyl-N-methylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWDCIFTHWCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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